

# Spectroscopic Analysis of 2,3-Dichloropropanal: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dichloropropanal

Cat. No.: B154343

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This technical guide provides a detailed overview of the predicted spectroscopic data for **2,3-Dichloropropanal**, a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information is presented to aid in the identification, characterization, and quality control of this compound in a research and development setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,3-Dichloropropanal**. This data has been generated using computational models and should be used as a reference for comparison with experimental results.

### Table 1: Predicted $^1\text{H}$ NMR Data for 2,3-Dichloropropanal (Solvent: $\text{CDCl}_3$ , Field Strength: 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.55	Doublet	1H	H-1 (Aldehyde)
4.60	Doublet of Doublets	1H	H-2
3.95	Doublet of Doublets	1H	H-3a
3.85	Doublet of Doublets	1H	H-3b

**Table 2: Predicted  $^{13}\text{C}$  NMR Data for 2,3-Dichloropropanal (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
192.3	C-1 (Carbonyl)
65.8	C-2
48.2	C-3

**Table 3: Predicted IR Spectroscopy Data for 2,3-Dichloropropanal**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group Assignment
2925	Medium	C-H Stretch ( $\text{sp}^3$ )
2850	Medium	C-H Stretch (Aldehyde)
1735	Strong	C=O Stretch (Aldehyde)
1420	Medium	C-H Bend
750	Strong	C-Cl Stretch

**Table 4: Predicted Mass Spectrometry Data for 2,3-Dichloropropanal**

m/z	Relative Intensity (%)	Proposed Fragment
126/128/130	30	[M] <sup>+</sup> (Molecular Ion)
91/93	100	[M-Cl] <sup>+</sup>
63	40	[C <sub>2</sub> H <sub>4</sub> Cl] <sup>+</sup>
49	80	[CH <sub>2</sub> Cl] <sup>+</sup>
29	50	[CHO] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and laboratory safety procedures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,3-Dichloropropanal** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Obtain the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **<sup>13</sup>C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-220 ppm and a sufficient number of scans for adequate signal averaging.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** As **2,3-Dichloropropanal** is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

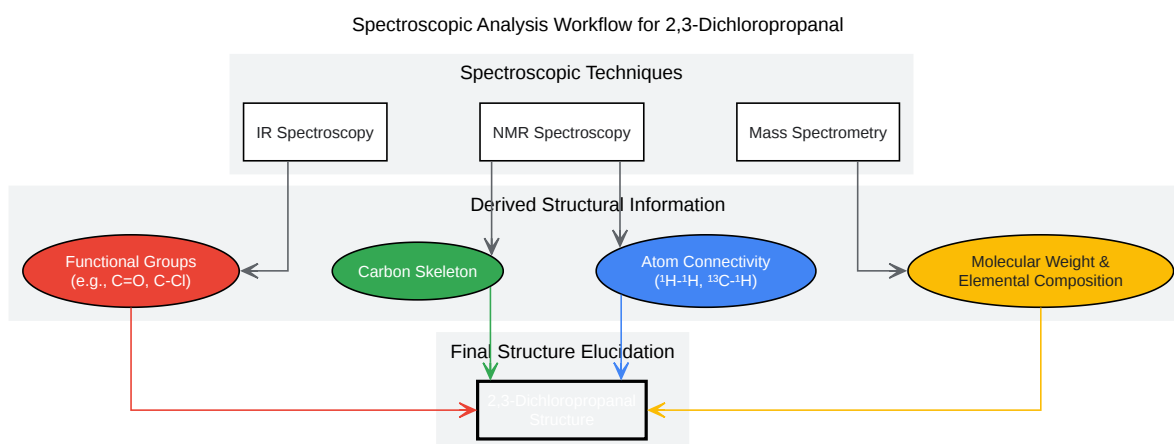
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Perform a background scan of the clean salt plates before running the sample.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2,3-Dichloropropanal** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation prior to analysis.
- Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
- Acquisition: Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range of 10-200. The electron energy for ionization is typically set at 70 eV.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **2,3-Dichloropropanal** using the described spectroscopic techniques.



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Caption: Logical workflow for spectroscopic data integration in structural elucidation.

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